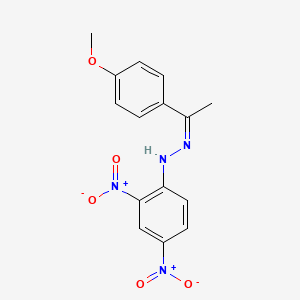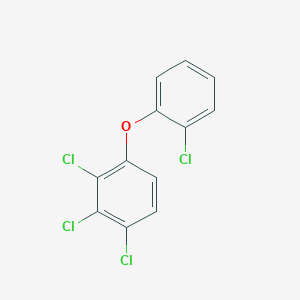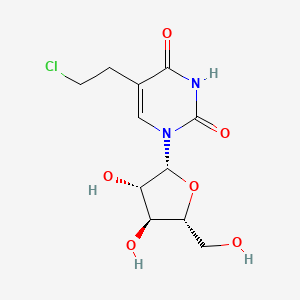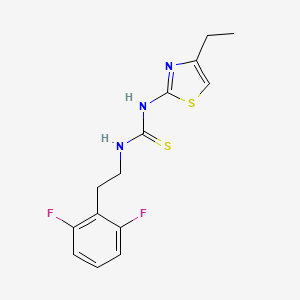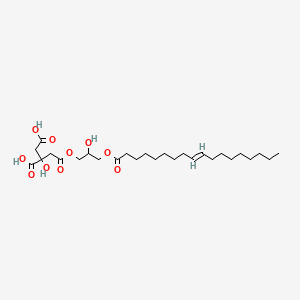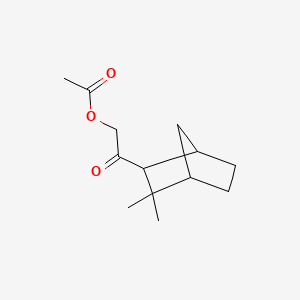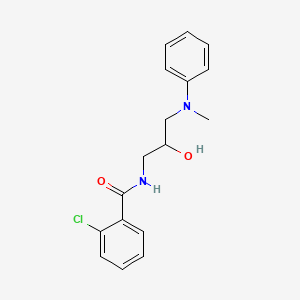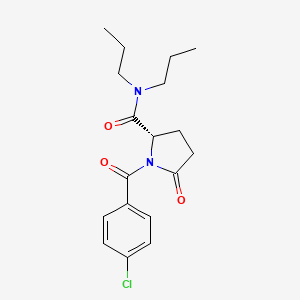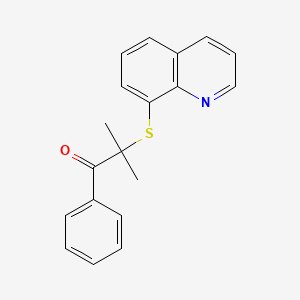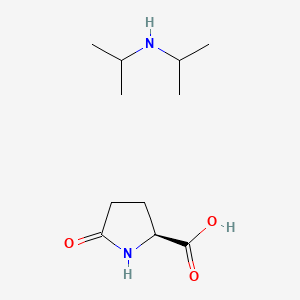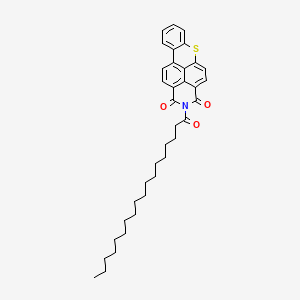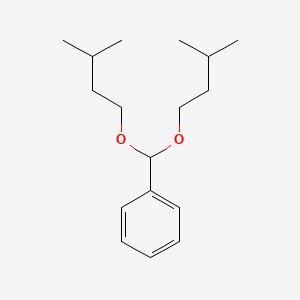
(Bis(3-methylbutoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bis(3-methylbutoxy)methyl)benzene, also known as benzaldehyde diisoamyl acetal, is an organic compound with the molecular formula C17H28O2 and a molecular mass of 264.40 g/mol . This compound is characterized by its two 3-methylbutoxy groups attached to a benzene ring through a methylene bridge. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(3-methylbutoxy)methyl)benzene typically involves the reaction of benzaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of 3-methylbutanol to form the final acetal product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reaction is carried out under reflux conditions with continuous removal of water to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
(Bis(3-methylbutoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetal groups back to the corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
(Bis(3-methylbutoxy)methyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Bis(3-methylbutoxy)methyl)benzene involves its interaction with various molecular targets and pathways. In chemical reactions, the acetal groups can undergo hydrolysis to form the corresponding aldehyde and alcohol. The benzene ring can participate in electrophilic aromatic substitution reactions, where the electron-rich aromatic system reacts with electrophiles to form substituted products .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde diisoamyl acetal: Similar structure but with different alkyl groups.
Benzaldehyde dimethyl acetal: Contains methoxy groups instead of 3-methylbutoxy groups.
Benzaldehyde diethyl acetal: Contains ethoxy groups instead of 3-methylbutoxy groups.
Uniqueness
(Bis(3-methylbutoxy)methyl)benzene is unique due to its specific 3-methylbutoxy substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
94231-95-5 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
bis(3-methylbutoxy)methylbenzene |
InChI |
InChI=1S/C17H28O2/c1-14(2)10-12-18-17(19-13-11-15(3)4)16-8-6-5-7-9-16/h5-9,14-15,17H,10-13H2,1-4H3 |
InChI Key |
TVAMBUYNQKUINU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(C1=CC=CC=C1)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


